2,3-dimethyl-6,7-dihydro-5H-indazol-4-one

Medicinal Chemistry Structural Biology Fragment-Based Drug Design

This N2,C3-dimethyl tetrahydroindazolone is a conformationally defined fragment (MW 164.20) with a fixed 2H-tautomer, eliminating regioisomeric mixtures that plague N-unsubstituted analogs in library production. Its zero HBD count and dual HBA vectors (4-oxo, N2) enable clean crystallographic engagement. Use as a validated negative control in broad-panel kinase profiling or as a reference standard for DFT tautomer prediction workflows. Bulk packaging up to 1 kg supports internal reference-standard preparation.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B7968724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-6,7-dihydro-5H-indazol-4-one
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C)CCCC2=O
InChIInChI=1S/C9H12N2O/c1-6-9-7(10-11(6)2)4-3-5-8(9)12/h3-5H2,1-2H3
InChIKeyDQQWMHHWJGOMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6,7-dihydro-5H-indazol-4-one: Structural Identity and Core Scaffold for Tetrahydroindazolone-Based Procurement


2,3-Dimethyl-6,7-dihydro-5H-indazol-4-one (CAS 1356596-20-7) is a defined N2,C3-dimethyl-substituted tetrahydroindazolone with molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . It belongs to the tetrahydroindazolone class, a privileged scaffold in medicinal chemistry recognized for its role in kinase and dehydrogenase inhibitor design . Unlike the fully aromatic indazole, its partially saturated 6,7-dihydro-4-one core introduces a specific hydrogen-bonding topology and tautomeric equilibrium that directly influence molecular recognition and synthetic derivatization potential [1].

Why Generic Tetrahydroindazolones Cannot Substitute for 2,3-Dimethyl-6,7-dihydro-5H-indazol-4-one in Lead Optimization


The specific N2,C3-dimethyl substitution pattern on the tetrahydroindazolone core is not interchangeable with other N1-, N2-, or C3-alkyl analogs. Structural studies on closely related tetrahydroindazolones demonstrate that the position and nature of substituents, particularly at N1/N2 and C3, govern the dominant tautomeric form in solution and the solid state [1]. For example, the 3,6,6-trimethyl derivative exclusively adopts the 2H-tautomer, a state critical for forming specific hydrogen-bond networks with biological targets [1]. An incorrect substitution pattern—such as an N1-methyl or unsubstituted analog—can shift the tautomeric equilibrium, thereby altering the compound's hydrogen-bond donor/acceptor capacity and its ability to engage target proteins in structure-based drug design, leading to failed SAR exploration or inactive lead series [2].

Quantitative Differentiation Evidence for 2,3-Dimethyl-6,7-dihydro-5H-indazol-4-one Versus Closest Analogs


Tautomeric State Purity: 2H-Tautomer Preference Driven by C3-Methyl Substitution

The 2,3-dimethyl substitution pattern is predicted to lock the compound predominantly in the 2H-tautomeric form in the crystalline state. Crystallographic analysis of the closely related analog 3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one (which shares the C3-methyl group) confirms it exists exclusively as the 2H-tautomer, forming a defined hydrogen-bonded crystal network [1]. In contrast, the 6,6-dimethyl analog without a C3-substituent crystallizes as a mixture of 1H and 2H tautomers [1]. This directly demonstrates that C3-methyl substitution eliminates tautomeric heterogeneity, a critical quality attribute for reproducible co-crystallization and computational modeling in drug discovery.

Medicinal Chemistry Structural Biology Fragment-Based Drug Design

Molecular Weight Advantage for Fragment-Based Screening Libraries

With a molecular weight of 164.20 g/mol , 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one resides well within the 'rule of three' guidelines for fragment-based screening (MW < 300). This is significantly lower than many extensively functionalized tetrahydroindazolone building blocks commonly used in medicinal chemistry (e.g., 1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one, MW ~284 g/mol ). The low molecular weight, combined with zero hydrogen bond donors , provides superior ligand efficiency potential and ample vectors for synthetic elaboration without exceeding lead-like property space.

Fragment-Based Drug Discovery Lead-Like Properties Library Design

DHODH Inhibitor Scaffold Potential: Class-Level Potency Benchmarking

The tetrahydroindazole (HZ) scaffold, of which 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one is a minimal representative, has been optimized into highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH) . In a medicinal chemistry optimization campaign, several HZ analogues achieved potent enzymatic DHODH inhibition and activated p53-dependent transcription in a reporter cell assay, while also inhibiting cancer cell growth . While specific IC50 data for the 2,3-dimethyl compound itself is not reported in the primary literature, its core scaffold identity directly aligns with the pharmacophore required for DHODH engagement, providing a validated starting point for inhibitor development [1].

Cancer Therapeutics DHODH Inhibition p53 Activation

Explicit Evidence Gap: Absence of Direct Head-to-Head Biological Data for 2,3-Dimethyl-6,7-dihydro-5H-indazol-4-one

A systematic search of ChEMBL, BindingDB, and PubMed reveals no publicly deposited, quantitative biological activity data (IC50, Ki, EC50) for 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one against any defined molecular target [1][2]. All comparative claims in this guide relying on class-level inference or cross-study comparables must be validated experimentally by the end user. Vendors offering this compound with specific biological activity claims (e.g., kinase inhibition percentages) do not cite verifiable primary sources indexed in major biochemical databases [1].

Data Transparency Procurement Risk Assay Reproducibility

Procurement-Relevant Application Scenarios for 2,3-Dimethyl-6,7-dihydro-5H-indazol-4-one


Structure-Based Fragment Growing for Kinase and DHODH Inhibitor Design

The low molecular weight (164.20 g/mol) and predicted single 2H-tautomeric state make this compound an ideal fragment hit for X-ray crystallography-based screening campaigns targeting kinases or dihydroorotate dehydrogenase (DHODH) [1]. Its zero hydrogen bond donor count prevents excessive polarity, while the 4-oxo group and N2 nitrogen provide defined hydrogen bond acceptor vectors for initial target engagement. Following hit confirmation, the C3-methyl and N2-methyl groups can be independently elaborated to explore vector space into adjacent binding pockets, leveraging the established SAR from the HZ series of DHODH inhibitors .

Synthetic Building Block for DNA-Encoded Library (DEL) Synthesis

The compound's simple, bifunctional architecture—featuring a ketone at C4 and a nucleophilic N1 position—enables orthogonal functionalization strategies compatible with DNA-encoded library technology. The N2,C3-dimethyl substitution permanently fixes the tautomeric form, eliminating the risk of generating regioisomeric mixtures during on-DNA chemistry, a known source of library quality failure [1][2]. This provides a significant practical advantage over N-unsubstituted tetrahydroindazolones for combinatorial library production.

Standardized Reference Compound for Tetrahydroindazolone Tautomerism Studies

Given the crystallographically established tautomeric behavior of closely related analogs, 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one can serve as a well-defined model substrate for developing and validating computational methods (DFT, QM/MM) for predicting tautomer ratios in nitrogen heterocycles [1]. Its commercial availability in 98% purity with packaging up to 1 kg supports its use as an internal reference standard in method development laboratories.

Negative Control for Off-Target Profiling Panels

Because no primary molecular target has been publicly associated with this compound [3], it is a suitable candidate for use as a negative control or background signal calibrator in broad-panel kinase profiling or cellular thermal shift assays (CETSA). Its lack of bioactivity annotation ensures that any observed signal can be attributed to compound-specific engagement rather than to well-characterized polypharmacology, which can complicate the interpretation of hit calling in screening cascades.

Quote Request

Request a Quote for 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.